molecular formula C16H24N6O3S B13415405 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Cat. No.: B13415405
M. Wt: 380.5 g/mol
InChI Key: BBDRGKQECWZRRA-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog featuring a tetrahydrofuro[3,4-d][1,3]dioxolane sugar moiety modified with a (3-aminopropyl)thio)methyl group at the 6-position of the fused ring system. The stereochemistry (3aR,4R,6S,6aS) is critical for its biological interactions, as the spatial arrangement influences binding affinity to adenosine receptors or enzymes . The 6-amine on the purine base is a hallmark of adenosine derivatives, often associated with receptor agonism/antagonism or nucleotide mimicry .

Synthetic routes typically involve coupling a modified sugar moiety (e.g., 2,2-dimethyltetrahydrofurodioxolane) with a purine base, followed by functionalization of the thioether side chain. For example, hydrogenation with Pd/C is a key step in reducing azide intermediates to amines, as seen in related compounds .

Properties

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

9-[(3aR,4R,6S,6aS)-6-(3-aminopropylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine

InChI

InChI=1S/C16H24N6O3S/c1-16(2)24-11-9(6-26-5-3-4-17)23-15(12(11)25-16)22-8-21-10-13(18)19-7-20-14(10)22/h7-9,11-12,15H,3-6,17H2,1-2H3,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

BBDRGKQECWZRRA-SDBHATRESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring, the introduction of the aminopropylthio group, and the attachment of the purine base. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a biochemical probe or therapeutic agent can be investigated. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms or cellular processes.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antiviral, anticancer, or antimicrobial agent, pending further research and validation.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s aminopropylthio group may play a crucial role in binding to these targets, while the purine base could facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in three key regions:

Sugar moiety : Modifications to the tetrahydrofurodioxolane ring.

Purine base : Substitutions at C2, C6, or C3.

Side chain : Variations in thioether/amine groups or phosphoramidate linkages.

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Biological/Physicochemical Properties Reference
Target Compound (3aR,4R,6S,6aS)-sugar; (3-aminopropyl)thio)methyl; C6-amine High solubility due to polar thioether-amine side chain; potential adenosine receptor binding
Compound 18 () (3aS,6R)-sugar; no side chain Base structure for SAR studies; lower receptor affinity due to lack of functionalization
Compound 19 () 8-Bromo substitution; (3aS,6R)-sugar Enhanced A2A receptor antagonism (~10x potency vs. parent) due to bromo group
Compound 20 () Thieno[3,4-d][1,3]dioxolane sugar; 8-bromo Reduced solubility; altered selectivity for adenosine receptor subtypes
9-(3-aminopropyl)adenine () No sugar moiety; free 3-aminopropyl chain Simpler structure with nonspecific kinase inhibition; poor metabolic stability
IV.9.13 () Tetraisopropylsiloxane-protected sugar; C6-amine Enhanced stability for biocatalysis; used as a molecular probe
Compound S4 () Chlorobenzylamino substituent; propionate side chain Irreversible HSP72 inhibitor; demonstrates role of bulky substituents in target selectivity

Key Findings

Sugar Modifications: The 2,2-dimethyltetrahydrofurodioxolane group in the target compound improves metabolic stability compared to unprotected ribose analogs (e.g., ’s adenosine derivatives) . Replacing the dioxolane oxygen with sulfur (e.g., thieno[3,4-d][1,3]dioxolane in Compound 20) reduces water solubility but enhances lipophilicity for membrane penetration .

Purine Base Substitutions: 8-Bromo derivatives (e.g., Compound 19) show increased A2A receptor antagonism due to steric and electronic effects . C6-amine is essential for adenosine-like activity, while C2 or C8 modifications often shift selectivity toward kinase or HSP inhibition .

Side Chain Variations: The (3-aminopropyl)thio)methyl group in the target compound balances solubility (via amine) and membrane permeability (via thioether). This contrasts with ’s propionate side chain, which enhances covalent binding to HSP72 . Phosphoramidate-linked analogs (e.g., ’s cyclic phosphate) mimic nucleotide monophosphates, enabling prodrug strategies .

Biological Activity

The compound 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine , with CAS number 53186-61-1, is a complex organic molecule exhibiting significant biological activity. Its unique structural features make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C16H24N6O3SC_{16}H_{24}N_{6}O_{3}S with a molecular weight of approximately 380.5 g/mol. The structure includes a purine base linked to a tetrahydrofurodioxole moiety, which contributes to its pharmacological properties.

Property Details
Molecular FormulaC16H24N6O3SC_{16}H_{24}N_{6}O_{3}S
Molecular Weight380.5 g/mol
IUPAC Name9-[(3aR,4R,6S,6aS)-6-(3-aminopropylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine
InChIInChI=1S/C16H24N6O3S/c1-16(2)...

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's aminopropylthio group may facilitate binding to these targets while the purine base allows interactions with nucleic acids or proteins.

Target Interactions

  • HSP90 Inhibition : The compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. Inhibition of HSP90 can lead to the destabilization of oncogenic client proteins associated with cancer progression .
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Cancer Treatment : Due to its role as an HSP90 inhibitor, it may be effective in treating various cancers by destabilizing proteins that promote tumor growth .
  • Neurodegenerative Disorders : The inhibition of HSP90 may also have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating protein aggregation and misfolding .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance:

  • Study on MCF-7 Cells : A derivative showed significant inhibition of cell proliferation at concentrations ranging from 2 to 10 μM .

In Vivo Studies

Animal models have been used to assess the efficacy of the compound in tumor xenograft models:

  • Xenograft Models : Administration of the compound resulted in reduced tumor growth without significant toxicity to normal tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.